3,4-dihydroisoquinolin-2(1H)-yl(4-hydroxy-7-methoxyquinolin-3-yl)methanone
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Overview
Description
“3,4-dihydroisoquinolin-2(1H)-yl(4-hydroxy-7-methoxyquinolin-3-yl)methanone” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features both isoquinoline and quinoline moieties, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3,4-dihydroisoquinolin-2(1H)-yl(4-hydroxy-7-methoxyquinolin-3-yl)methanone” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline ring.
Formation of the Quinoline Moiety: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent.
Coupling of the Two Moieties: The final step involves coupling the isoquinoline and quinoline moieties through a methanone linkage, typically using a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
“3,4-dihydroisoquinolin-2(1H)-yl(4-hydroxy-7-methoxyquinolin-3-yl)methanone” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce dihydro derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of “3,4-dihydroisoquinolin-2(1H)-yl(4-hydroxy-7-methoxyquinolin-3-yl)methanone” involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline Derivatives: Compounds like berberine and papaverine, which have similar isoquinoline structures.
Quinoline Derivatives: Compounds like quinine and chloroquine, which have similar quinoline structures.
Uniqueness
“3,4-dihydroisoquinolin-2(1H)-yl(4-hydroxy-7-methoxyquinolin-3-yl)methanone” is unique due to its combination of isoquinoline and quinoline moieties, which may confer distinct biological activities and chemical properties compared to other compounds.
Properties
Molecular Formula |
C20H18N2O3 |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-7-methoxy-1H-quinolin-4-one |
InChI |
InChI=1S/C20H18N2O3/c1-25-15-6-7-16-18(10-15)21-11-17(19(16)23)20(24)22-9-8-13-4-2-3-5-14(13)12-22/h2-7,10-11H,8-9,12H2,1H3,(H,21,23) |
InChI Key |
RBVNTMJZGLMVIO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CN2)C(=O)N3CCC4=CC=CC=C4C3 |
Origin of Product |
United States |
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